molecular formula C15H15N5O B6013826 1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile

1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile

カタログ番号: B6013826
分子量: 281.31 g/mol
InChIキー: YKFGVMVXIGYSEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a crucial role in the signaling pathways of B cells and other immune cells. By blocking the activity of BTK, this compound can inhibit the growth and survival of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death), and modulate the immune response by reducing the production of inflammatory cytokines and increasing the activity of regulatory T cells.

実験室実験の利点と制限

One of the main advantages of 1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile for lab experiments is its high potency and selectivity for BTK, which makes it a useful tool for studying the role of this kinase in various biological processes. However, one of the limitations of this compound is its relatively short half-life and poor solubility, which may affect its pharmacokinetic and pharmacodynamic properties in vivo.

将来の方向性

Several future directions for research on 1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile can be identified. These include:
1. Further preclinical studies to investigate the efficacy and safety of this compound in different types of cancer and autoimmune diseases.
2. Clinical trials to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in humans and to determine its optimal dosage and administration schedule.
3. Development of novel formulations or delivery systems to improve the solubility and bioavailability of this compound.
4. Investigation of the potential synergy between this compound and other drugs or therapies in the treatment of cancer and autoimmune diseases.
5. Identification of biomarkers that can predict the response to this compound and the development of personalized treatment strategies based on these biomarkers.

合成法

The synthesis of 1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile involves several steps, including the reaction of 3-(1H-1,2,4-triazol-5-yl)benzoic acid with piperidinecarbonitrile in the presence of a coupling agent and a base. The resulting intermediate is then treated with a reducing agent to obtain the final product.

科学的研究の応用

1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, this compound has shown potent inhibitory activity against various kinases that are involved in the growth and proliferation of cancer cells and the regulation of immune responses.

特性

IUPAC Name

1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]piperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c16-8-11-3-2-6-20(9-11)15(21)13-5-1-4-12(7-13)14-17-10-18-19-14/h1,4-5,7,10-11H,2-3,6,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFGVMVXIGYSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=NC=NN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。